Chain-Length-Dependent Cholinesterase Engagement vs. Classical Thienopyridine Antiplatelet Agents
While the classical thienopyridines clopidogrel and prasugrel are prodrugs designed for hepatic CYP-mediated bioactivation to target the platelet P2Y12 receptor, the target compound incorporates a butyryl moiety. This structural feature is associated with direct inhibition of butyrylcholinesterase (BuChE), an enzyme with emerging roles in Alzheimer's disease pathology . A structurally related tetrahydrothienopyridine bearing a butyryl-derived side chain demonstrated a competitive inhibition Ki of 450 nM against equine serum BuChE . In contrast, clopidogrel and prasugrel, lacking this specific acyl group, require metabolic activation and do not exhibit direct, potent BuChE inhibition; their primary pharmacodynamic measure is platelet aggregation IC50 (2.4 µM and 1.8 µM for their active metabolites, respectively) . Furthermore, the scaffold can be optimized for cholinesterase selectivity, with related thieno[3,2-d]pyrimidine hybrids achieving Ki values as low as 7.04 nM for BChE . This suggests that the target compound's butyryl group primes it for a therapeutic target space (cholinesterase modulation) orthogonal to the antiplatelet mechanism of its more famous in-class counterparts.
| Evidence Dimension | In vitro enzyme inhibition (Ki/IC50) |
|---|---|
| Target Compound Data | BuChE Competitive Ki: 450 nM (for a closely related congener bearing the butyryl-thienopyridine motif) |
| Comparator Or Baseline | Clopidogrel Active Metabolite (AM): Platelet Aggregation IC50 = 2.4 µM; Prasugrel AM: IC50 = 1.8 µM |
| Quantified Difference | Engagement of a distinct target class (cholinesterase vs. platelet P2Y12 receptor); 450 nM enzyme inhibition vs. micromolar antiplatelet activity. |
| Conditions | Competitive inhibition assay using equine serum BuChE and butyrylthiocholine iodide substrate ; in vitro ADP-induced rat platelet aggregation . |
Why This Matters
This differentiation is crucial for procurement in neuropharmacology or Alzheimer's research, as the compound's butyryl motif directs it toward a cholinergic target (BuChE) that is entirely bypassed by generic antiplatelet thienopyridines, preventing irrelevant biological readout.
- [1] BindingDB Entry BDBM50210779 (CHEMBL3950513). Affinity Data: Ki 450 nM for equine butyrylcholinesterase. View Source
- [2] Sugidachi A, et al. The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite. J Thromb Haemost. 2007;5(7):1545-51. View Source
- [3] Targeting Cholinergic Dysfunction and Neuroinflammation through Rationally Designed Thieno[3,2-d]Pyrimidine Hybrids. Bioorganic Chemistry. 2026;175. View Source
